Zinc orotate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

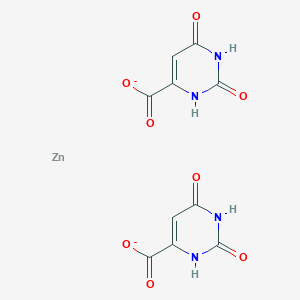

Zinc orotate is a compound formed by the combination of zinc and orotic acid. It is known for its high bioavailability, making it an effective supplement for zinc deficiency. Zinc is an essential mineral involved in numerous biological processes, including enzyme function, protein synthesis, and immune system support.

准备方法

合成路线和反应条件: 乙酸锌可以通过沉淀法合成。这涉及在室温下用乙酸锌等锌盐与乳清酸钾盐在水溶液中反应。 该反应生成乙酸锌配位聚合物,然后过滤干燥 .

工业生产方法: 在工业环境中,乙酸锌是通过在受控条件下将锌盐与乳清酸混合制得。然后,将混合物进行过滤、洗涤和干燥过程,以获得纯乙酸锌。 生产过程确保该化合物保持其高生物利用度和作为补充剂的有效性 .

化学反应分析

反应类型: 乙酸锌会经历各种化学反应,包括配位、取代和热分解。 该化合物通过锌离子与乳清酸的氮和氧原子之间的相互作用形成配位聚合物 .

常见试剂和条件:

配位反应: 乙酸锌在温和条件下与金属离子形成配位聚合物。

主要产物形成:

配位聚合物: 通过与金属离子的配位反应形成。

热分解产物: 包括由乙酸锌分解产生的水和其他更简单的化合物.

科学研究应用

乙酸锌在科学研究中有着广泛的应用,包括:

作用机制

乙酸锌通过多种机制发挥其作用:

锌吸收: 乙酸锌的高生物利用度确保锌在体内有效吸收,然后用于各种生物过程.

酶活化: 锌作为许多酶的辅因子,促进其催化活性并支持代谢功能.

DNA和RNA合成: 乳清酸,乙酸锌的组成部分,参与嘧啶核苷酸的合成,嘧啶核苷酸是DNA和RNA生产所必需的.

类似化合物:

葡萄糖酸锌: 另一种生物利用度高的锌补充剂,但通常比乙酸锌效果差。

柠檬酸锌: 以其高吸收率而闻名,与乙酸锌类似,但通常更贵.

乙酸锌: 通常用于缓解感冒的含片,具有中等生物利用度.

乙酸锌的独特性: 乙酸锌以其优异的生物利用度和乳清酸提供的额外益处而脱颖而出。 这使其成为解决锌缺乏症和支持各种生物功能的首选 .

相似化合物的比较

Zinc Gluconate: Another zinc supplement with good bioavailability but generally less effective than zinc orotate.

Zinc Citrate: Known for its high absorption rate, similar to this compound, but often more expensive.

Zinc Acetate: Commonly used in lozenges for cold relief, with moderate bioavailability.

Uniqueness of this compound: this compound stands out due to its superior bioavailability and the additional benefits provided by orotic acid. This makes it a preferred choice for addressing zinc deficiency and supporting various biological functions .

属性

CAS 编号 |

68399-76-8 |

|---|---|

分子式 |

C10H8N4O8Zn |

分子量 |

377.6 g/mol |

IUPAC 名称 |

2,4-dioxo-1H-pyrimidine-6-carboxylic acid;zinc |

InChI |

InChI=1S/2C5H4N2O4.Zn/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H,9,10)(H2,6,7,8,11); |

InChI 键 |

LUALAXHLCYKCNS-UHFFFAOYSA-N |

SMILES |

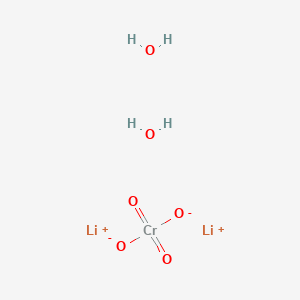

C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Zn+2] |

规范 SMILES |

C1=C(NC(=O)NC1=O)C(=O)O.C1=C(NC(=O)NC1=O)C(=O)O.[Zn] |

| 68399-76-8 | |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。